molecular formula C18H16FN3O3 B2733222 (2-fluorophenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946213-81-6

(2-fluorophenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2733222
CAS No.: 946213-81-6
M. Wt: 341.342
InChI Key: LYVSLKIXMMLUCS-UHFFFAOYSA-N
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Description

(2-fluorophenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-fluorophenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to form the 1,2,3-triazole ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction using a fluorobenzene derivative.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached via a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic ring in the presence of a Lewis acid catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with an alcohol to form the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-fluorophenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The fluorophenyl and methoxyphenyl groups can participate in substitution reactions, where other functional groups replace the existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(2-fluorophenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antifungal, and anticancer activities.

    Industry: It is utilized in the development of new materials and chemical processes, such as catalysts and polymers.

Mechanism of Action

The mechanism of action of (2-fluorophenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The fluorophenyl and methoxyphenyl groups enhance the compound’s binding affinity and specificity. Key pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-fluorophenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is unique due to its combination of a triazole ring with fluorophenyl and methoxyphenyl groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(2-fluorophenyl)methyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3/c1-12-17(18(23)25-11-13-5-3-4-6-16(13)19)20-21-22(12)14-7-9-15(24-2)10-8-14/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVSLKIXMMLUCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)OCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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